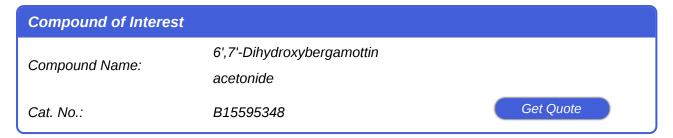


understanding the furanocoumarin structure of 6',7'-Dihydroxybergamottin

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An In-Depth Technical Guide to the Furanocoumarin Structure of 6',7'-Dihydroxybergamottin

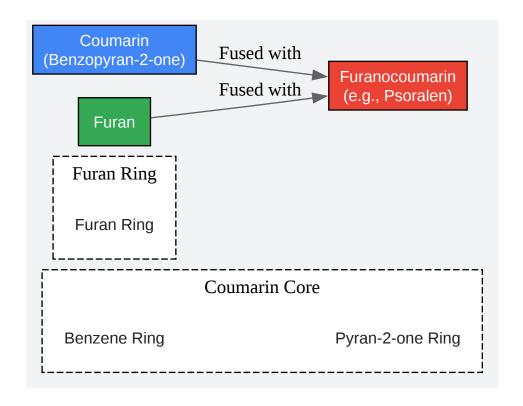
Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit (Citrus paradisi) and other citrus species like pomelos and sour oranges.[1] It is a derivative of psoralen, a linear furanocoumarin, and is structurally characterized by a dihydroxylated geranyl side chain attached to the furanocoumarin core.[2][3] This compound is of significant interest to researchers and drug development professionals as it is a potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4).[2] This inhibition is the primary mechanism behind the well-documented "grapefruit juice effect," where the consumption of grapefruit juice alters the metabolism and bioavailability of numerous orally administered drugs.[4] Understanding the precise structure of DHB is therefore critical for predicting and managing drug-food interactions.

Chemical Structure and Properties

The chemical structure of furanocoumarins consists of a furan ring fused with a coumarin (a benzopyran-2-one).[3] DHB belongs to the linear furanocoumarins, where the furan ring is fused at the 7 and 8 positions of the coumarin nucleus, with psoralen as the parent compound.

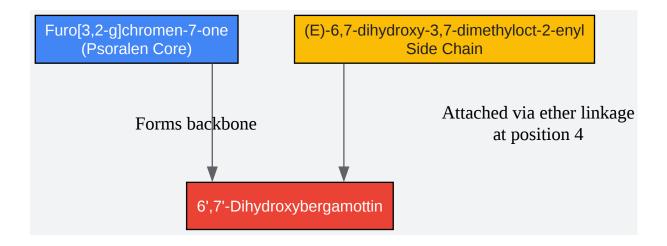




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Caption: Logical relationship of the core furanocoumarin structure.

The defining feature of 6',7'-dihydroxybergamottin is the ether-linked (E)-6,7-dihydroxy-3,7-dimethyloct-2-enyl side chain at position 4 of the furo[3,2-g]chromen-7-one core.



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Caption: Structural components of 6',7'-Dihydroxybergamottin (DHB).



Physicochemical Properties

The key physicochemical properties of 6',7'-dihydroxybergamottin are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C21H24O6	
Molar Mass	372.41 g/mol	[1]
IUPAC Name	4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one	
CAS Number	145414-76-2	[1]
Classification	Psoralens, Furanocoumarins	[3]

Spectroscopic Data for Structural Elucidation

The definitive structure of 6',7'-dihydroxybergamottin was elucidated using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts is sparse, the mass spectral data provides critical information for its identification. A proton NMR spectrum recorded in deuterated chloroform was confirmed to match the structure previously reported for 6',7'-dihydroxybergamottin isolated from grapefruit peel oil.[5]

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition, and tandem MS (MS/MS) helps identify the core structural fragments.

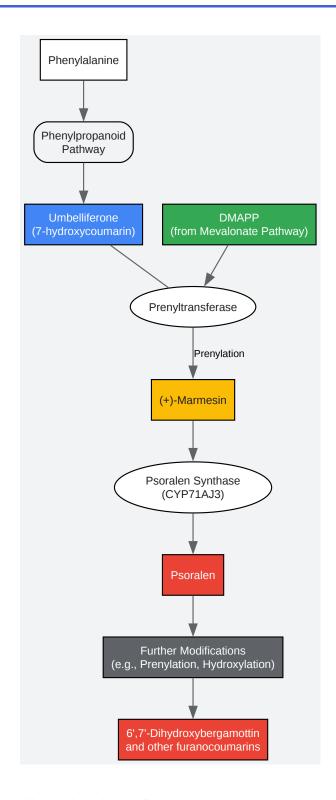


Parameter	Value / Observation	Reference(s)
Ionization Mode	Electrospray Ionization (ESI), Positive	
Precursor Ion [M+H]+	m/z 373.1646	
Major MS/MS Fragments	m/z 355.2 (loss of H₂O from side chain)	[5]
m/z 203 (corresponds to 5-hydroxypsoralen, or bergaptol)	[5]	
m/z 153.1 (associated with the geranyloxy side chain remnant)	[5]	_

Biosynthesis of Furanocoumarins

Furanocoumarins are synthesized in plants through a combination of the phenylpropanoid and mevalonate pathways. The biosynthesis begins with the amino acid phenylalanine and proceeds through the formation of 7-hydroxycoumarin (umbelliferone), which serves as a critical branch-point intermediate.





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Caption: Simplified biosynthetic pathway of linear furanocoumarins.

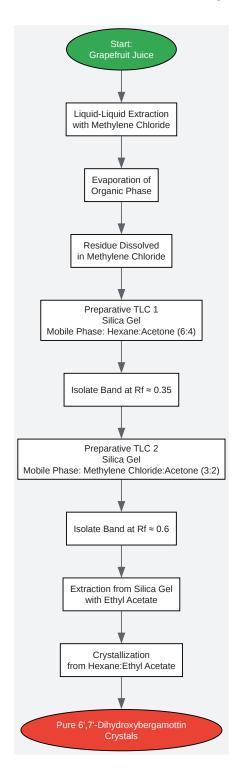
Experimental Protocols



The isolation and structural characterization of 6',7'-dihydroxybergamottin involve several key analytical techniques.

Protocol for Isolation and Purification

This protocol is based on methods used to isolate DHB from grapefruit juice.[2][5]





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Caption: Experimental workflow for the isolation of DHB.

Methodology:

- Extraction: Grapefruit juice is extracted with an organic solvent such as methylene chloride.
- Concentration: The organic phase is collected and evaporated to dryness to yield a crude residue.
- Thin-Layer Chromatography (TLC): The residue is redissolved in a minimal volume of solvent and applied to silica gel TLC plates.
 - First Separation: Plates are developed using a hexane:acetone (e.g., 6:4 v/v) solvent system. The band corresponding to DHB (Rf ≈ 0.35) is scraped from the plate.[5]
 - Second Separation: The isolated material is re-chromatographed on new TLC plates using a different solvent system, such as methylene chloride:acetone (e.g., 3:2 v/v), for further purification.[5]
- Final Isolation: The purified band is scraped, and the compound is extracted from the silica gel using ethyl acetate.
- Crystallization: The ethyl acetate is evaporated, and the final pure compound is obtained by crystallization from a hexane:ethyl acetate mixture.[5]

Protocol for HPLC Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the separation and quantification of furanocoumarins.

Methodology:

- Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., Inertsil ODS-2, 5 μm particle size).
- Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile (Solvent B).



- Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing linearly over 20-30 minutes to a high percentage to elute all compounds of interest.
- Flow Rate: A standard flow rate of 1.0 mL/min.
- Detection: UV detection is typically set at 310 nm, which is an absorption maximum for many furanocoumarins.
- Sample Preparation: Samples (e.g., crude extracts or purified compounds) are dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile) and filtered through a 0.45 μm syringe filter before injection.
- Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of 6',7'-dihydroxybergamottin.

Protocol for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for identifying and quantifying DHB in complex matrices like biological fluids or plant extracts.

Methodology:

- LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is preferred for better resolution and faster analysis times, coupled to a tandem mass spectrometer.
- MS System: A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Separation: A C18 column is used with a mobile phase typically consisting of water and acetonitrile, often with additives like 0.1% formic acid to improve ionization.
- MS Detection:
 - Full Scan: Acquire full scan data to identify the [M+H]⁺ parent ion (m/z 373.16).
 - Tandem MS (MS/MS): Perform product ion scans on the parent ion to generate a fragmentation pattern for structural confirmation.



 Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions, such as m/z 373.16 → 203.1, to ensure high selectivity and sensitivity.

General Protocol for NMR Spectroscopic Analysis

NMR spectroscopy is the definitive method for elucidating the complete chemical structure and stereochemistry of a novel or isolated compound.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the highly purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

¹H NMR:

- Acquire a standard one-dimensional proton spectrum.
- Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and 16-64 scans for a good signal-to-noise ratio.
- Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal or tetramethylsilane (TMS).

13C NMR:

- Acquire a proton-decoupled ¹³C spectrum.
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

2D NMR Experiments:

 COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., identifying adjacent protons in the side chain).



- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments (e.g., linking the side chain to the furanocoumarin core).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments (e.g., the E-configuration of the side chain double bond).
- Data Analysis: The collective data from these experiments allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the structure of 6',7'dihydroxybergamottin.

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